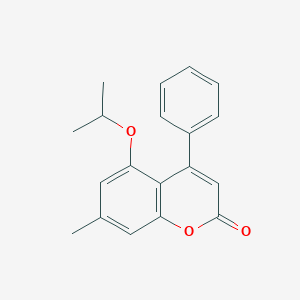
7-methyl-4-phenyl-5-(propan-2-yloxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-phenyl-5-(propan-2-yloxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin, methyl iodide, and phenylboronic acid.
Methylation: The first step involves the methylation of 4-hydroxycoumarin using methyl iodide in the presence of a base such as potassium carbonate. This reaction yields 7-methyl-4-hydroxycoumarin.
Phenylation: The next step is the phenylation of 7-methyl-4-hydroxycoumarin using phenylboronic acid and a palladium catalyst under Suzuki coupling conditions. This reaction produces 7-methyl-4-phenylcoumarin.
Propan-2-yloxy Substitution: The final step involves the substitution of the hydroxyl group at the 5-position with a propan-2-yloxy group. This can be achieved using propan-2-ol and a suitable dehydrating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-4-phenyl-5-(propan-2-yloxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the chromen-2-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
7-methyl-4-phenyl-5-(propan-2-yloxy)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 7-methyl-4-phenyl-5-(propan-2-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxycoumarin: A precursor in the synthesis of 7-methyl-4-phenyl-5-(propan-2-yloxy)-2H-chromen-2-one, known for its anticoagulant properties.
7-methylcoumarin: A structurally similar compound with different biological activities.
4-phenylcoumarin: Another related compound with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other chromen-2-one derivatives. Its combination of methyl, phenyl, and propan-2-yloxy groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
7-methyl-4-phenyl-5-propan-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12(2)21-16-9-13(3)10-17-19(16)15(11-18(20)22-17)14-7-5-4-6-8-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIAUMOKFJRVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[BENZYL(METHYL)AMINO]-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE](/img/structure/B5743896.png)
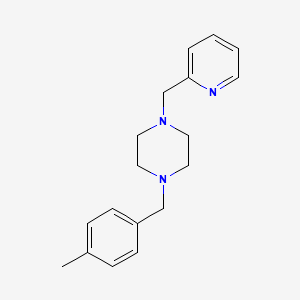
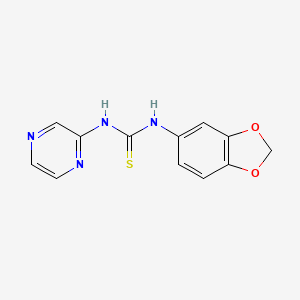
![N'-{[2-(3-methoxyphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5743922.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5743942.png)
![Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B5743950.png)
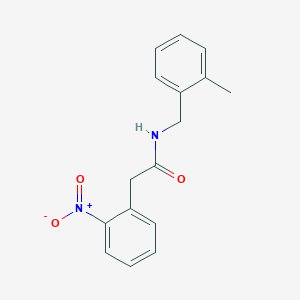
![4,7,14,14-tetramethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B5743963.png)
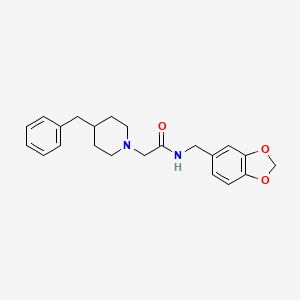
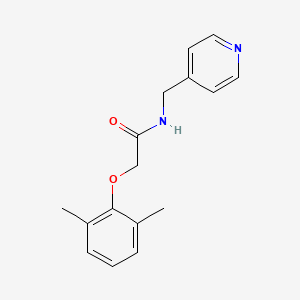

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5743995.png)
![1-[(2-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5744000.png)
![1-[(3,4-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5744009.png)
